Bromo-PEG1-NH2 hydrobromide

Catalog No.
S2724246
CAS No.
2287287-20-9
M.F
C4H11Br2NO
M. Wt
248.946
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromo-PEG1-NH2 hydrobromide

CAS Number

2287287-20-9

Product Name

Bromo-PEG1-NH2 hydrobromide

IUPAC Name

2-(2-bromoethoxy)ethanamine;hydrobromide

Molecular Formula

C4H11Br2NO

Molecular Weight

248.946

InChI

InChI=1S/C4H10BrNO.BrH/c5-1-3-7-4-2-6;/h1-4,6H2;1H

InChI Key

VYSWRGGDSXELHO-UHFFFAOYSA-N

SMILES

C(COCCBr)N.Br

Solubility

not available

Building Block for Imidazolidinylidene Ligands:

-(2-Bromoethoxy)ethanamine;hydrobromide, also known as N-(2-Hydroxyethyl)-2-bromoethanamine hydrobromide, serves as a crucial building block in the synthesis of C2-symmetric imidazolidinylidene ligands with a dioxolane backbone [1]. These ligands play a vital role in the field of proteomics research, specifically in the development of catalysts for various reactions involving proteins [1].

Source

[1] 2-Bromoethylamine hydrobromide. Sigma-Aldrich

Bromo-PEG1-NH2 hydrobromide is a polyethylene glycol-based linker compound characterized by the presence of a bromine atom and an amine group. Its chemical formula is C4H11Br2NOC_4H_{11}Br_2NO with a molecular weight of approximately 248.946 g/mol. This compound is specifically designed for use in the synthesis of proteolysis-targeting chimeras, commonly known as PROTACs, which leverage the ubiquitin-proteasome system to selectively degrade target proteins in cellular environments .

The unique structure of Bromo-PEG1-NH2 hydrobromide allows it to serve as a heterobifunctional linker, facilitating the conjugation of various biomolecules. The bromine atom acts as an excellent leaving group in nucleophilic substitution reactions, while the amine group can form stable bonds with carboxylic acids or other electrophiles, making it highly versatile for bioconjugation applications .

  • Nucleophilic Substitution: The bromine atom can be substituted by nucleophiles, allowing for the formation of various derivatives.
  • Amide Bond Formation: The amine group can react with carboxylic acids in the presence of coupling agents such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or HATU (1-(7-azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) to create stable amide bonds, which are crucial in constructing complex biomolecular architectures .

Bromo-PEG1-NH2 hydrobromide is primarily utilized in the development of PROTACs. These compounds consist of two distinct ligands connected by a linker; one ligand binds to an E3 ubiquitin ligase while the other targets a specific protein for degradation. This mechanism allows for targeted degradation of proteins that are implicated in various diseases, including cancer and neurodegenerative disorders. The ability to selectively degrade proteins offers a novel approach to therapeutic intervention, making Bromo-PEG1-NH2 hydrobromide an important compound in drug discovery and development .

The synthesis of Bromo-PEG1-NH2 hydrobromide generally involves several steps:

  • Preparation of PEG Linker: The polyethylene glycol backbone is synthesized through polymerization methods.
  • Bromination: The PEG precursor undergoes bromination to introduce the bromo group at one end of the polymer chain.
  • Amine Functionalization: The terminal hydroxyl group of the PEG is converted into an amine through reductive amination or other chemical transformations.
  • Hydrobromide Formation: The final compound is converted into its hydrobromide salt form, enhancing its stability and solubility in aqueous solutions .

Bromo-PEG1-NH2 hydrobromide is used extensively in:

  • Bioconjugation: As a linker for attaching drugs or other biomolecules to proteins or antibodies.
  • Synthesis of PROTACs: Enabling targeted protein degradation for therapeutic applications.
  • Chemical Biology Research: Facilitating studies on protein interactions and functions through targeted modifications .

Research utilizing Bromo-PEG1-NH2 hydrobromide focuses on its interactions within biological systems. Studies have shown that PROTACs synthesized using this linker can effectively engage with both E3 ligases and target proteins, leading to efficient degradation pathways. These interactions are critical for understanding how modifications to this linker can influence the efficacy and specificity of PROTACs .

Several compounds exhibit structural and functional similarities to Bromo-PEG1-NH2 hydrobromide. Here are some notable examples:

CompoundStructure FeaturesUnique Aspects
Bromo-PEG2-NH2 hydrobromideSimilar PEG backbone with an additional ethylene glycol unitIncreased flexibility due to longer linker length
2-Bromoethylamine hydrobromideSimple bromoalkylamine structureMore reactive due to lack of PEG spacer
Bromo-PEG1-acidContains a carboxylic acid instead of an amineUsed primarily for different conjugation strategies

Bromo-PEG1-NH2 hydrobromide stands out due to its specific application in PROTAC synthesis, leveraging both its hydrophilicity from the PEG moiety and reactivity from the bromo and amine groups for targeted protein degradation strategies .

Dates

Modify: 2024-04-14

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